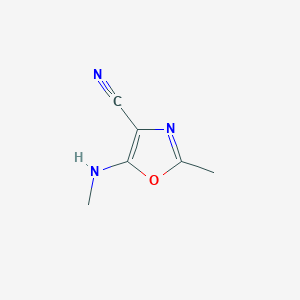

2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

2-methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-9-5(3-7)6(8-2)10-4/h8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBQIOCQDWKVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-2-methylpropanenitrile with formamide under acidic conditions to form the oxazole ring. The reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the nitrile group.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Products may include amines or other reduced forms of the nitrile group.

Substitution: Products depend on the nucleophile used and may include various substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Lipoxygenases

One of the most significant applications of 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile is its role as an inhibitor of human reticulocyte lipoxygenase (12/15-LOX). Research has demonstrated that this compound exhibits potent inhibitory activity against 12/15-LOX, which is implicated in various pathological conditions including ischemic brain injury and stroke. In a study, the compound showed an IC50 value of 200 nM against human 12/15-LOX, indicating strong potency and selectivity over related enzymes . Its ability to reduce infarct size in mouse models of ischemic stroke further underscores its therapeutic potential .

2. Antiviral Properties

Recent studies have also highlighted the antiviral properties of compounds related to 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile. In vitro testing has shown that derivatives can significantly reduce viral loads in infected cells, suggesting potential applications in antiviral drug development . This property is particularly relevant given the increasing need for effective antiviral therapies.

Synthetic Methodologies

1. Synthesis of Oxazole Derivatives

The compound serves as a precursor for synthesizing various oxazole derivatives through modifications such as reductive alkylation and amidation reactions . These derivatives have been explored for their biological activities, expanding the scope of compounds available for drug discovery.

2. High-Yielding Reactions

The synthesis of 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile has been optimized to achieve high yields using commercially available reagents. This efficiency in synthesis makes it an attractive candidate for further research and development in pharmaceutical chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Key Observations :

- Polarity: The morpholino group in introduces hydrogen-bonding capacity, which may improve aqueous solubility relative to the methylamino group in the target compound.

- Steric Effects : Bulkier substituents (e.g., benzyl in ) may hinder interactions in biological systems compared to the smaller methyl group in the target compound.

Cytokinin-like Activity

Oxazole derivatives with sulfonyl or aryl groups, such as 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile (Compound 6), exhibit significant cytokinin-like activity in promoting plant biomass growth .

Antiviral Potential

This highlights the importance of ring saturation and additional functional groups (e.g., phosphonates) in modulating bioactivity.

Biological Activity

2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a methylamino group and a nitrile functional group, which are critical for its biological interactions. The presence of the oxazole ring enhances its reactivity and potential bioactivity.

Structural Formula

Antimicrobial Properties

Research indicates that 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may serve as an effective agent against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0048 mg/mL | High |

| Escherichia coli | 0.0195 mg/mL | Moderate |

| Bacillus mycoides | 0.0098 mg/mL | Moderate |

| Candida albicans | 0.039 mg/mL | Moderate |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| CCRF-CEM (Leukemia) | 5.37 x 10^-6 | 1.29 x 10^-5 | 3.6 x 10^-5 |

| COLO 205 (Colon Cancer) | 1.29 x 10^-5 | 2.00 x 10^-5 | 4.00 x 10^-5 |

| MOLT-4 (Leukemia) | -6.08% | -9.29% | -11.55% |

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. The nitrile group may participate in hydrogen bonding or other interactions that influence the compound's bioactivity.

Study on Anticancer Efficacy

A recent study explored the anticancer efficacy of various oxazole derivatives, including 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile, against a panel of cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against leukemia and colon cancer cells.

“The compound demonstrated high selectivity towards cancer cells with minimal toxicity to normal cells” .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against several pathogens. The findings revealed that it effectively inhibited the growth of both bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.

“The results support the hypothesis that oxazole derivatives can serve as lead compounds in drug development targeting infectious diseases” .

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic reactions. A plausible route involves:

Cyclization : Reacting a nitrile-containing precursor with methylamine under basic conditions to form the oxazole ring.

Functionalization : Introducing the methylamino group via nucleophilic substitution or reductive amination.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. Key Optimization Strategies :

- Catalyst Selection : Employ transition metal catalysts (e.g., Pd/C) to enhance regioselectivity .

- Temperature Control : Maintain reaction temperatures between 60–80°C to minimize side reactions.

- Yield Improvement : Use excess methylamine (1.5–2.0 eq.) to drive the reaction to completion.

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Reaction Temperature | 60–80°C | 40–60% |

| Catalyst | Pd/C or CuI | +15–20% |

| Solvent | DMF or THF | Optimal |

Reference : Synthesis of analogous oxazole derivatives via chlorination and cyclization .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify methylamino (–NHCH₃) and nitrile (–CN) groups. The oxazole ring protons resonate at δ 6.5–8.5 ppm .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity.

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₈N₄O, MW 177.25) with <2 ppm error .

- X-ray Crystallography : Use SHELX programs for single-crystal analysis to determine bond angles and spatial arrangement .

Reference : Structural analysis of heterocycles using SHELX and NMR data for related oxazoles .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies indicate:

- Temperature Sensitivity : Degrades at >40°C; store at 2–8°C for long-term stability.

- Humidity Control : Hygroscopic nature requires desiccants (silica gel) to prevent hydrolysis.

- Light Exposure : Protect from UV light to avoid photodegradation of the nitrile group.

| Condition | Degradation Rate (per month) |

|---|---|

| 25°C, 60% RH | 5–8% |

| 4°C, dry | <1% |

| 40°C, 75% RH | 15–20% |

Reference : Stability protocols for analogous heterocycles .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations provide insights into:

- Electron Distribution : Map HOMO-LUMO gaps to predict reactivity (e.g., nitrile electrophilicity).

- Tautomerism : Analyze energy barriers between oxazole ring tautomers using Gaussian09 with B3LYP/6-31G(d).

- Solvent Effects : Simulate solvation in DMSO or water using the PCM model to guide experimental solvent selection.

Q. Key Findings :

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Methodological Answer: Address discrepancies via:

Cross-Validation : Compare NMR data with computed chemical shifts (e.g., ACD/Labs or MestReNova).

Isotopic Labeling : Use ¹⁵N-labeled methylamine to confirm nitrogen connectivity in the oxazole ring.

Crystallographic Refinement : Resolve ambiguous NOEs or coupling constants via SHELXL refinement .

Example : Discrepancies in nitrile stretching frequencies (IR) may arise from polymorphism; use XRPD to identify crystalline forms .

Reference : Contradiction resolution in heterocyclic analysis .

Q. What are the challenges in elucidating the reaction mechanism for its synthesis?

Methodological Answer: Mechanistic studies face:

- Intermediate Detection : Use in-situ FTIR or LC-MS to track transient intermediates (e.g., imine or enamine forms).

- Kinetic Isotope Effects (KIE) : Employ deuterated reagents to identify rate-determining steps.

- Computational Modeling : Map potential energy surfaces (VASP or ORCA) to propose transition states.

Case Study : Chlorination steps (e.g., PCl₅) may generate competing pathways; monitor via ³¹P NMR .

Reference : Mechanistic analysis of oxazole formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.